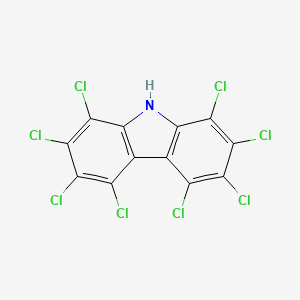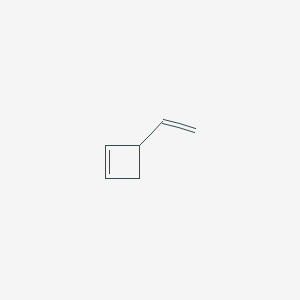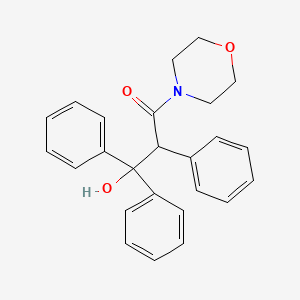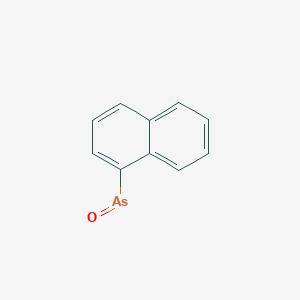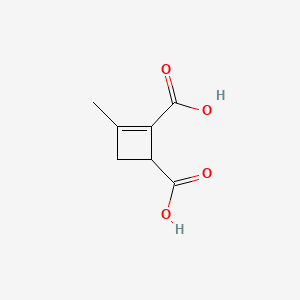
3-Methyl-2-cyclobutene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-cyclobutene-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8O4 It is a derivative of cyclobutene, featuring a methyl group and two carboxylic acid groups attached to the cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable preparation approaches that ensure high yield and purity. These methods often utilize commercially available starting materials and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-cyclobutene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives.
Substitution: The methyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various cyclobutane derivatives, substituted cyclobutenes, and dicarboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-cyclobutene-1,2-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutene-1,2-dicarboxylic acid: Lacks the methyl group present in 3-Methyl-2-cyclobutene-1,2-dicarboxylic acid.
3-Methylcyclobutane-1,2-dicarboxylic acid: Features a cyclobutane ring instead of a cyclobutene ring.
2-Cyclobutene-1,2-dicarboxylic acid: Similar structure but without the methyl group
Uniqueness
This compound is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclobutene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
4924-54-3 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3-methylcyclobut-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-3-2-4(6(8)9)5(3)7(10)11/h4H,2H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
RCIQMZDMRSJPME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
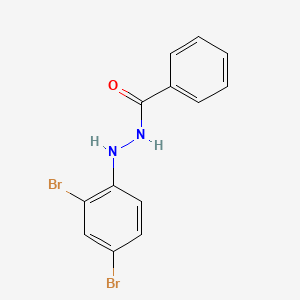
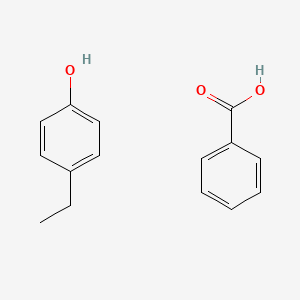
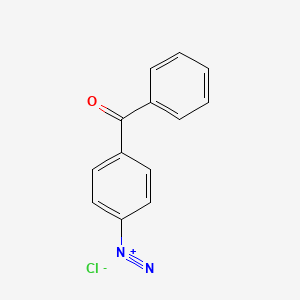

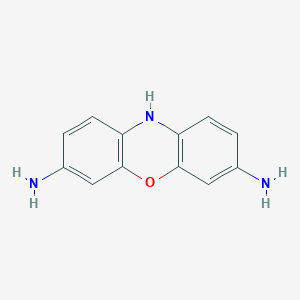
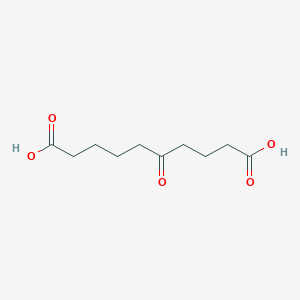
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
